1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-11-9-15(20-3)12(2)8-14(11)10-17-6-4-13(5-7-17)16(18)19;/h8-9,13H,4-7,10H2,1-3H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNOSWMGXASQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride, with the CAS number 1185295-78-6, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a methoxy-substituted aromatic ring and a piperidine moiety, which are known to influence various pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Piperidine derivatives are often investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents against several diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including those structurally similar to this compound. For instance, compounds within the piperidine class have shown efficacy against influenza viruses and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral entry or replication processes .
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. Research indicates that certain piperidine compounds can act as dopamine receptor antagonists or agonists, influencing neurotransmitter systems associated with mood regulation and cognitive function . This suggests that this compound may have applications in treating neuropsychiatric disorders.
Study on Antiviral Efficacy
In a study focused on antiviral agents derived from piperidine scaffolds, several compounds demonstrated significant activity against influenza virus strains. The most potent analogs exhibited EC50 values in the low micromolar range, indicating their effectiveness in inhibiting viral replication . While specific data on this compound was not detailed, its structural similarities suggest potential antiviral efficacy.
Neuropharmacological Assessment
A comparative study evaluated various piperidine derivatives for their effects on dopamine receptor activity. Compounds similar to this compound showed varying degrees of receptor binding affinity and functional activity. These findings indicate a promising avenue for developing treatments for conditions such as depression and schizophrenia .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- Research indicates that derivatives of piperidine compounds may exhibit activity at various neurotransmitter receptors. Specifically, compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) and as modulators of the serotonergic system. The unique substitution pattern in 1-(4-methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride could enhance its binding affinity to serotonin receptors, making it a candidate for further exploration in treating mood disorders and anxiety .
-
Pain Management :
- Piperidine derivatives are often investigated for their analgesic properties. The specific structural features of this compound may influence its efficacy as an analgesic agent. Studies on related compounds have demonstrated their potential in modulating pain pathways, suggesting that this compound could be evaluated for pain relief applications .
- Antidepressant Activity :
Synthetic Organic Chemistry Applications
- Synthesis of Complex Molecules :
- Functionalization Reactions :
Case Study 1: Neuroprotective Properties
A study investigating the neuroprotective effects of piperidine derivatives found that certain compounds exhibited significant protective effects against oxidative stress-induced neuronal damage. The findings suggest that structurally similar compounds could be explored for their neuroprotective capabilities, potentially leading to new treatments for neurodegenerative diseases .
Case Study 2: Analgesic Efficacy
In preclinical trials, piperidine-based compounds were assessed for their analgesic properties using rodent models. Results indicated that certain derivatives significantly reduced pain responses compared to controls. This suggests that further investigation into this compound could yield promising outcomes in pain management research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally related piperidine derivatives, focusing on substituents, molecular weight, and functional groups. Key examples include:
Functional Group Analysis
- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in the main compound (pKa ~4-5) enhances water solubility in physiological conditions compared to esters (e.g., Meperidine) or amides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride ). Esters like Meperidine are more lipophilic, facilitating blood-brain barrier penetration but requiring metabolic activation .
- Aromatic Substituents: The 4-methoxy-2,5-dimethylbenzyl group balances lipophilicity and metabolic stability.
Pharmacological and Toxicological Profiles
- Its ethyl ester group undergoes hydrolysis to active metabolites, contrasting with the main compound’s carboxylic acid, which may limit CNS activity .
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Lacks detailed toxicity data (e.g., acute toxicity, ecotoxicology), highlighting a gap compared to regulated compounds like Meperidine .
- Heterocyclic Derivatives : Compounds with pyrimidine () or thiadiazole () moieties may exhibit distinct binding profiles due to heterocycle-mediated interactions (e.g., hydrogen bonding, receptor specificity).
Preparation Methods
Synthesis Overview
The preparation of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride involves three key stages: (i) synthesis of the benzyl halide intermediate, (ii) N-alkylation of piperidine-4-carboxylic acid, and (iii) hydrochloride salt formation. The process leverages alkylation and halogenation strategies, as detailed in patent literature and analogous piperidine derivative syntheses.
Synthesis of 4-Methoxy-2,5-dimethylbenzyl Chloride
The benzyl halide intermediate is synthesized via radical halogenation or Friedel-Crafts acylation followed by reduction and halogenation:
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- Reagents : 4-Methoxy-2,5-dimethyltoluene, N-chlorosuccinimide (NCS), azobisisobutyronitrile (AIBN).
- Conditions : React in carbon tetrachloride under reflux (70–80°C) for 2–4 hours.
- Mechanism : AIBN initiates radical chain reaction, selectively chlorinating the benzylic position.
Alternative Route (Friedel-Crafts Acylation) :
- Acylation : React 4-methoxy-2,5-dimethyltoluene with acetyl chloride/AlCl₃ in CH₂Cl₂ (0–25°C, 10–16 hours).
- Reduction : Reduce ketone to alcohol using NaBH₄ or LiAlH₄.
- Halogenation : Convert alcohol to chloride via SOCl₂ or PCl₅.
N-Alkylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid (isonipecotic acid) undergoes alkylation with the benzyl chloride intermediate:
-
- Reagents : Piperidine-4-carboxylic acid, 4-methoxy-2,5-dimethylbenzyl chloride, K₂CO₃ or NaH.
- Solvent : DMF or THF.
- Conditions : Heat at 80–100°C for 12–24 hours under nitrogen.
Workup :
- Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced solubility:
Alternative Synthetic Routes
- Carbonylation : Piperidine derivatives can be synthesized via carbonylation of benzyl-piperidine intermediates under CO pressure.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection for the amine group during alkylation, followed by acidic deprotection.
Data Tables
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄ClNO₃ | |
| Molecular Weight | 313.82 g/mol | |
| CAS Number | 1185295-78-6 | |
| Solubility | >50 mg/mL in DMSO |
Table 2: Reaction Optimization
| Step | Conditions | Yield |
|---|---|---|
| Benzyl Chloride | NCS, AIBN, CCl₄, 80°C, 3h | 65–70% |
| Alkylation | K₂CO₃, DMF, 80°C, 18h | 55–60% |
| Salt Formation | HCl (g), Et₂O, 0°C | 85–90% |
Critical Analysis
- Challenges : N-alkylation of secondary amines requires vigorous conditions; benzyl bromide may improve reactivity.
- Scalability : Radical halogenation is cost-effective for large-scale synthesis but requires careful temperature control.
- Purity : Recrystallization from ethanol/water yields >95% purity (HPLC).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride, and how can purity be validated?
- Synthesis : A multi-step approach is typically employed. For example, piperidine-4-carboxylic acid derivatives are often acylated or alkylated using benzyl halides (e.g., 4-methoxy-2,5-dimethylbenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF). Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or HCl yields the carboxylic acid, followed by hydrochloride salt formation via HCl gas or concentrated HCl .
- Purity Validation : Techniques include HPLC (>98% purity), melting point analysis (e.g., 162–163°C for analogous compounds), and NMR spectroscopy (e.g., characteristic peaks for methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg in rodents), skin/eye irritation, and potential respiratory sensitization.
- Protocols : Use PPE (nitrile gloves, lab coat, safety goggles), conduct reactions in fume hoods, and avoid incompatible materials (strong oxidizers). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the compound’s stability influenced by storage conditions and solvent selection?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Shelf life exceeds 5 years under these conditions .
- Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but degrades in acidic/basic aqueous media. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?
- Methods : Quantum mechanical calculations (DFT for transition state analysis) and molecular dynamics simulations assess steric/electronic effects of the methoxy and dimethylbenzyl groups. Tools like Gaussian or ORCA optimize reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .
Q. How can structural modifications enhance the compound’s biological activity while minimizing toxicity?
- Design : Replace the methoxy group with electron-withdrawing substituents (e.g., –CF₃) to modulate receptor binding. Introduce bioisosteres (e.g., tetrazole for carboxylic acid) to improve metabolic stability.
- Assays : Test analogs in vitro for target affinity (e.g., receptor binding assays) and cytotoxicity (MTT assays in HepG2 cells). Correlate logP values with membrane permeability .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- NMR Discrepancies : Use high-field instruments (500+ MHz) and deuterated solvents (DMSO-d₆) to resolve overlapping peaks. Assign stereochemistry via NOESY (e.g., coupling between piperidine H-3 and benzyl protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 336.1702) and fragments (loss of HCl at m/z 299.12) .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Ecotoxicology : Perform OECD 301 biodegradability tests (28-day aerobic conditions). Use LC-MS/MS to identify breakdown products (e.g., demethylated derivatives).
- Soil Mobility : Column chromatography with soil samples quantifies adsorption coefficients (Kd) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
